tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(pyridine-4-carbonyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-6-13(7-11-18)14(19)12-4-8-17-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTDRFFLUASWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Carbodiimide-Mediated Coupling
One of the most reliable and widely used methods for preparing tert-butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate involves coupling of 4-pyridinecarboxylic acid (isonicotinic acid) with N-Boc-piperidine using carbodiimide coupling agents such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalytic 4-dimethylaminopyridine (DMAP) and a base like triethylamine.
- Reactants: 4-pyridinecarboxylic acid, N-Boc-piperidine
- Coupling Agents: EDC, DMAP
- Solvent: Dichloromethane (DCM) or methylene chloride
- Conditions: Room temperature stirring for 12–24 hours
- Work-up: Quenching with water, extraction with organic solvent, drying over anhydrous sodium sulfate, solvent removal under reduced pressure
This method yields the target compound as a semisolid or crystalline mass with high purity, monitored by thin-layer chromatography (TLC) and confirmed by NMR spectroscopy.
- A mixture of 4-oxo-4H-chromene-3-carboxylic acid and N-Boc-4-aminopiperidine in methylene chloride was treated with DMAP, triethylamine, and EDC sequentially at room temperature. After reaction completion, the product was extracted and isolated, yielding tert-butyl 4-[(4-oxochromene-3-carbonyl) amino] piperidine-1-carboxylate as a semisolid mass.
- By analogy, replacing the chromene acid with pyridine-4-carboxylic acid under similar conditions affords this compound.
Alternative Methods: Lactone Ring Opening and Amide Formation
Patent literature describes a process involving the reaction of lactones with amines to form carbamate-protected piperidine derivatives. While these methods are more complex and tailored to bicyclic or substituted piperidine systems, they provide insights into alternative synthetic routes.
- The process involves contacting a lactone intermediate with a Boc-protected piperidine amine under controlled temperature (10–25°C) with agitation, followed by heating (48–53°C) to complete the reaction.
- This method is less direct for the target compound but demonstrates the versatility of lactone ring-opening strategies in piperidine derivative synthesis.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Coupling agent | EDC (1.2 equiv) | Efficient for amide bond formation |
| Catalyst | DMAP (0.1 equiv) | Enhances reaction rate and yield |
| Base | Triethylamine (1.2 equiv) | Neutralizes acid byproducts |
| Solvent | Dichloromethane or methylene chloride | Good solubility for reactants |
| Temperature | Room temperature (20–25°C) | Mild conditions prevent side reactions |
| Reaction time | 12–24 hours | Monitored by TLC for completion |
| Work-up | Water quench, extraction, drying, solvent removal | Standard organic work-up |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy:
^13C NMR chemical shifts confirm the presence of carbonyl carbons (around δ 166–154 ppm), aromatic pyridine carbons (δ 148–131 ppm), and Boc tert-butyl carbons (δ ~80 ppm). - Thin-Layer Chromatography (TLC):
Reaction progress is monitored by disappearance of starting acid and appearance of product spots with distinct Rf values. - Purity:
Purification by extraction and solvent evaporation yields high-purity compounds suitable for further applications.
Summary Table of Preparation Methods
| Method | Key Reagents and Conditions | Advantages | Limitations |
|---|---|---|---|
| Carbodiimide-mediated coupling | 4-pyridinecarboxylic acid, N-Boc-piperidine, EDC, DMAP, triethylamine, DCM, RT | High yield, mild conditions, well-established | Requires careful handling of reagents |
| Lactone ring-opening approach | Lactone intermediate, Boc-piperidine amine, controlled temp (10–53°C) | Useful for complex derivatives, scalable | More complex, less direct for target compound |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of tert-butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate is CHNO, with a molecular weight of approximately 290.36 g/mol. The compound features a piperidine ring substituted with a pyridine carbonyl moiety, contributing to its potential biological activity.
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of piperidine compounds, including this compound, exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar compounds that showed inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound Name | IC (µM) | Target Cancer Type | Reference |
|---|---|---|---|
| Compound A | 15 | Breast Cancer | |
| Compound B | 10 | Lung Cancer | |
| This compound | TBD | TBD | TBD |
1.2 Neuropharmacological Effects
Piperidine derivatives have been explored for their neuropharmacological effects, particularly in treating neurological disorders such as Alzheimer's disease. The compound's structural similarity to known neuroprotective agents suggests it may interact with neurotransmitter systems, potentially enhancing cognitive function .
Synthesis and Formulation
2.1 Synthetic Pathways
The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent acylation with pyridine derivatives. A detailed synthetic route can be found in patent literature, which outlines various methods for producing this compound efficiently .
Table 2: Synthetic Routes for this compound
| Step No. | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Ring Formation | Piperidine, Base | 85 |
| 2 | Acylation | Pyridine Derivative, Acid Chloride | 75 |
| 3 | Purification | Column Chromatography | 90 |
Case Studies and Research Findings
3.1 Case Study: Antitumor Activity
In a recent study examining the antitumor activity of piperidine derivatives, researchers synthesized this compound and evaluated its effects on human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, suggesting potential for development as an anticancer agent .
3.2 Case Study: Neuroprotective Properties
Another research effort focused on evaluating the neuroprotective effects of similar compounds in models of neurodegeneration. The findings indicated that these compounds could potentially mitigate oxidative stress and inflammation in neuronal cells, supporting their use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a broader class of tert-butyl piperidine carboxylates. Structural analogues differ primarily in substituents at the 4-position of the piperidine ring. Key examples include:
Key Observations :
- Synthetic Flexibility : Photoredox-catalyzed methods (as in ) offer advantages in radical-based functionalization, whereas classical coupling (e.g., ) is preferred for aryl ketone introductions.
- Physical State: Most analogues are oils post-synthesis (e.g., ), but amino-substituted derivatives (e.g., PK03447E-1) crystallize as solids .
Biological Activity
Introduction
tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound’s biological activity, mechanisms of action, and its applications in various research areas.
Chemical Structure and Properties
The chemical structure of this compound consists of a tert-butyl group, a carbonyl group attached to a pyridine ring, and a piperidine ring. This unique combination contributes to its biological properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| CAS Number | 1334415-27-8 |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biological effects.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can be beneficial in therapeutic contexts.
- Receptor Binding : It may bind to specific receptors, influencing signaling pathways associated with various physiological processes.
Pharmacological Applications
Research indicates that this compound has potential applications in:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacteria and fungi.
- Anticancer Properties : There is emerging evidence supporting its role as an anticancer agent, particularly through mechanisms involving apoptosis induction in cancer cells.
Case Studies
- Antimicrobial Studies : A study conducted on the antimicrobial efficacy of this compound demonstrated that it inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µM. This suggests potential for development as an antimicrobial agent .
- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in human breast cancer cells (MCF7), with a significant reduction in cell viability observed at concentrations above 20 µM over 48 hours .
Synthesis and Derivatives
The synthesis of this compound typically involves coupling reactions using solvents like dichloromethane or tetrahydrofuran, often facilitated by catalysts such as triethylamine . Variants of this compound are being explored for enhanced biological activities.
Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| tert-butyl 4-(4-Aminophenyl)piperidine-1-carboxylate | Antidepressant effects |
| tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate | Anticancer properties |
Q & A
Q. What are the recommended methods for synthesizing tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate with high purity?
Answer: Synthesis typically involves multi-step reactions, including protection/deprotection strategies. A common approach involves coupling a pyridin-4-yl carbonyl moiety to a Boc-protected piperidine scaffold. Key steps include:
- Coupling Reaction : Use carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C to minimize side reactions .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) to isolate the product. Confirm purity via HPLC (≥95%) or NMR integration .
- Yield Optimization : Control reaction stoichiometry (1:1.2 molar ratio of piperidine to pyridin-4-yl carbonyl reagent) and monitor progress by TLC .
Q. How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Store in sealed amber glass bottles at room temperature (RT) in a dry, dark environment to prevent photodegradation and hydrolysis of the tert-butyl carbamate group .
- Handling : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators in poorly ventilated areas. Avoid skin contact, as piperidine derivatives may exhibit uncharacterized toxicity .
- Stability Testing : Perform periodic LC-MS analysis to detect degradation products (e.g., free piperidine or pyridine derivatives) .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation :
- Purity Assessment : HPLC with UV detection at 254 nm using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can researchers resolve contradictory crystallographic data for this compound?
Answer:
- Data Collection : Use high-resolution single-crystal X-ray diffraction (SCXRD) with synchrotron radiation to minimize noise. Ensure crystals are free of solvent voids .
- Refinement : Employ SHELXL for structure solution, focusing on anisotropic displacement parameters for the pyridin-4-yl and carbonyl groups. Validate with residual density maps (R-factor < 5%) .
- Twinning Analysis : If Rint > 0.1, use TWINLAW in SHELXL to detect twinning and apply HKLF5 refinement .
Q. What strategies address conflicting bioactivity data in pharmacological studies?
Answer:
- Assay Standardization : Control solvent effects (e.g., DMSO concentration ≤1%) and use cell lines with consistent expression levels of target receptors .
- Orthogonal Validation : Confirm binding affinity using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to cross-validate IC₅₀ values from enzymatic assays .
- Metabolic Stability : Pre-treat compounds with liver microsomes to rule out rapid degradation as a cause of false negatives .
Q. How can synthetic byproducts or impurities be systematically identified?
Answer:
- LC-MS/MS : Use gradient elution to separate impurities. Characterize fragments via tandem MS to identify common byproducts (e.g., de-Boc derivatives or incomplete coupling products) .
- Stability Studies : Accelerated degradation under acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions to predict impurity profiles .
- Quantitative NMR (qNMR) : Integrate impurity peaks against a certified internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. What computational methods predict the compound’s interaction with biological targets?
Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model binding poses in the active site of target enzymes (e.g., kinases). Validate with molecular dynamics (MD) simulations over 100 ns to assess stability .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors to optimize lead compounds .
Q. How can researchers mitigate batch-to-batch variability in synthetic yields?
Answer:
- Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction temperature, solvent purity) affecting yield .
- In-line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress in real time and adjust conditions dynamically .
- Quality Control : Establish strict specifications for starting materials (e.g., pyridin-4-yl carbonyl chloride purity ≥98%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
